molecular formula C21H23FN2O3 B11371468 N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11371468
M. Wt: 370.4 g/mol
InChI Key: ITETXHYKMPOYMC-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide: is a synthetic compound with a complex structure It is characterized by the presence of a benzofuran ring, a dimethylamino group, and a methoxyphenyl group

Properties

Molecular Formula

C21H23FN2O3

Molecular Weight

370.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H23FN2O3/c1-13-16-11-14(22)9-10-19(16)27-20(13)21(25)23-12-17(24(2)3)15-7-5-6-8-18(15)26-4/h5-11,17H,12H2,1-4H3,(H,23,25)

InChI Key

ITETXHYKMPOYMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NCC(C3=CC=CC=C3OC)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps. The starting materials include 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid and 2-(dimethylamino)-2-(2-methoxyphenyl)ethylamine. The reaction conditions often require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions: N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

  • N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
  • N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide
  • N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-5-bromo-3-methyl-1-benzofuran-2-carboxamide

Comparison: N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro, bromo, or non-halogenated analogs.

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